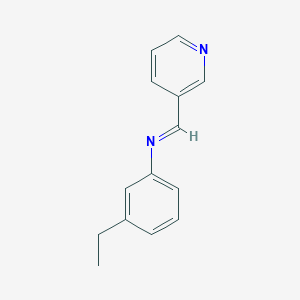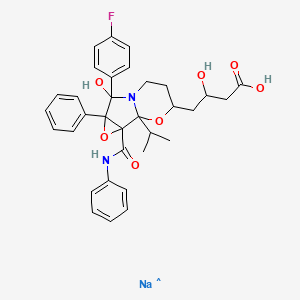
P-Xylene-A,A,A-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Xylene-A,A,A-D3: is a deuterated form of p-xylene, an aromatic hydrocarbon. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Xylene-A,A,A-D3 can be synthesized through the deuteration of p-xylene. One common method involves the reaction of p-xylene with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The deuteration process is carefully controlled to ensure the replacement of hydrogen atoms with deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: P-Xylene-A,A,A-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce terephthalic acid, a key precursor in the production of polyethylene terephthalate (PET).
Reduction: Reduction reactions can convert this compound to other deuterated aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for substitution reactions
Major Products:
Oxidation: Terephthalic acid.
Reduction: Deuterated aromatic compounds.
Substitution: Various substituted deuterated aromatic compounds
Scientific Research Applications
P-Xylene-A,A,A-D3 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in tracer studies to track metabolic pathways and biological processes.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Used in the production of deuterated polymers and materials for specialized applications .
Mechanism of Action
The mechanism of action of P-Xylene-A,A,A-D3 is primarily related to its deuterium content. Deuterium atoms have different nuclear properties compared to hydrogen atoms, which can affect the compound’s behavior in chemical reactions and biological systems. The presence of deuterium can influence reaction rates, metabolic pathways, and the stability of the compound .
Comparison with Similar Compounds
P-Xylene: The non-deuterated form of P-Xylene-A,A,A-D3.
O-Xylene and M-Xylene: Other isomers of xylene with different positions of the methyl groups.
Deuterated Benzene: Another deuterated aromatic compound used in similar applications
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and tracer studies. The presence of deuterium provides distinct spectral properties and allows for the tracking of the compound in complex biological and chemical systems .
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
109.18 g/mol |
IUPAC Name |
1-methyl-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3 |
InChI Key |
URLKBWYHVLBVBO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C |
Canonical SMILES |
CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)



![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)

